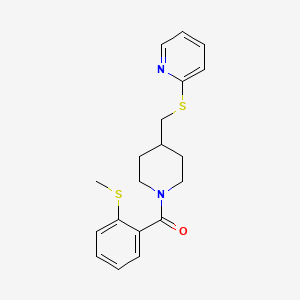

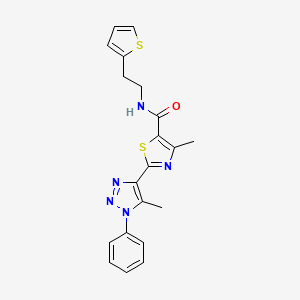

N-(6-morpholinopyrimidin-4-yl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

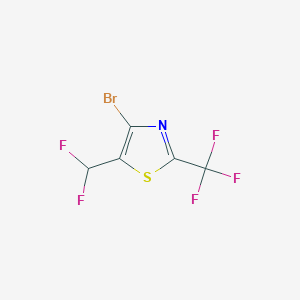

“N-(6-morpholinopyrimidin-4-yl)picolinamide” is a compound that has been studied for its potential anti-inflammatory properties . It is one of the morpholinopyrimidine derivatives that have been synthesized and evaluated for their biological activity .

Synthesis Analysis

The synthesis of “N-(6-morpholinopyrimidin-4-yl)picolinamide” involves the creation of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives . These derivatives have been found to have anti-inflammatory activity in macrophage cells that have been stimulated by LPS .Molecular Structure Analysis

The molecular structure of “N-(6-morpholinopyrimidin-4-yl)picolinamide” is complex, with a morpholinopyrimidine core. The compound has a strong affinity for the iNOS and COX-2 active sites and forms hydrophobic interactions with them .Applications De Recherche Scientifique

Anti-Inflammatory Agents

Morpholinopyrimidine derivatives, including N-(6-morpholinopyrimidin-4-yl)picolinamide, have been synthesized and evaluated for their anti-inflammatory activity . These compounds have shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. They also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells .

Inhibition of Inflammatory Response

Compounds containing N-(6-morpholinopyrimidin-4-yl)picolinamide have been found to decrease the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . This suggests their potential use as a novel therapeutic strategy for inflammation-associated disorders.

Affinity for iNOS and COX-2 Active Sites

Molecular docking studies have shown that compounds containing N-(6-morpholinopyrimidin-4-yl)picolinamide have a strong affinity for the iNOS and COX-2 active sites and form hydrophobic interactions with them . This further supports their potential use in treating inflammation-associated disorders.

Pharmaceutical Dosage Forms

N-(6-morpholinopyrimidin-4-yl)picolinamide has been used in pharmaceutical dosage forms for oral administration . The active principle is released, suggesting its potential use in the treatment of various diseases.

Treatment of Cardiovascular Diseases

Pharmaceutical formulations containing N-(6-morpholinopyrimidin-4-yl)picolinamide have been suggested for the prevention, secondary prevention, or treatment of cardiovascular diseases .

Treatment of Heart Failure

These formulations have also been suggested for the treatment of heart failure .

Treatment of Anemia

N-(6-morpholinopyrimidin-4-yl)picolinamide has been suggested for the treatment of anemia .

Treatment of Chronic Kidney Disease and Renal Failure

Pharmaceutical formulations containing N-(6-morpholinopyrimidin-4-yl)picolinamide have been suggested for the treatment of chronic kidney disease and renal failure .

Mécanisme D'action

Target of Action

The primary targets of N-(6-morpholinopyrimidin-4-yl)picolinamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a significant role in the inflammatory response. iNOS produces nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins (PGs), which are pro-inflammatory mediators .

Mode of Action

N-(6-morpholinopyrimidin-4-yl)picolinamide interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . It also reduces the mRNA expression of iNOS and COX-2, thereby decreasing the amount of iNOS and COX-2 protein expression .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, it reduces the production of NO and PGs, respectively . These are key mediators of inflammation, and their reduction leads to a decrease in the inflammatory response .

Result of Action

The inhibition of iNOS and COX-2 by N-(6-morpholinopyrimidin-4-yl)picolinamide results in a decrease in the production of NO and PGs . This leads to a reduction in the inflammatory response, making the compound potentially useful as a therapeutic strategy for inflammation-associated disorders .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of N-(6-morpholinopyrimidin-4-yl)picolinamide are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other molecules can influence the activity of many compounds

Orientations Futures

Propriétés

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-14(11-3-1-2-4-15-11)18-12-9-13(17-10-16-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPORIIHTINURJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2834970.png)

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)

![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)

![Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2834975.png)

![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)